N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-20-7-9-21(10-8-20)26-18-27(31-13-15-33-16-14-31)24-17-22(11-12-25(24)30-26)29-28(32)19-34-23-5-3-2-4-6-23/h2-12,17-18H,13-16,19H2,1H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRBDNODXPJSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=C2)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization for Quinoline Formation
The quinoline backbone is typically constructed via the Gould-Jacobs reaction, which involves cyclization of an aniline derivative with a β-keto ester. For example:
- Starting Material : 4-Methylaniline (p-toluidine) reacts with ethyl acetoacetate under acidic conditions to form 2-methyl-4-hydroxyquinoline.
- Chlorination : The 4-hydroxy group is replaced with chlorine using POCl₃, yielding 4-chloro-2-(p-tolyl)quinoline.
Key Reaction :
$$
\text{p-Toluidine} + \text{CH}3\text{C(O)COOEt} \xrightarrow{\text{H}2\text{SO}4} \text{2-(p-Tolyl)-4-hydroxyquinoline} \xrightarrow{\text{POCl}3} \text{4-Chloro-2-(p-tolyl)quinoline}
$$
Introduction of the Morpholino Group
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (NAS) with morpholine:
- Reaction Conditions : Morpholine (2 equiv), DMF, 100–120°C, 12–24 hours.
- Product : 4-Morpholino-2-(p-tolyl)quinoline.
Mechanistic Insight :
The electron-deficient chloro-quinoline facilitates attack by morpholine’s nucleophilic nitrogen, displacing chloride.
Functionalization at Position 6: Amide Bond Formation
Nitration and Reduction to 6-Amino Intermediate
- Nitration : 4-Morpholino-2-(p-tolyl)quinoline is nitrated at position 6 using HNO₃/H₂SO₄.
- Reduction : The nitro group is reduced to an amine using H₂/Pd-C or Fe/HCl.
Intermediate : 6-Amino-4-morpholino-2-(p-tolyl)quinoline.
Acylation with Phenoxyacetyl Chloride
The 6-amino group reacts with phenoxyacetyl chloride under Schotten-Baumann conditions:
- Reagents : Phenoxyacetyl chloride (1.2 equiv), NaOH (aqueous), THF, 0°C to RT.
- Product : N-(4-Morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide .
Reaction Equation :
$$
\text{6-Aminoquinoline} + \text{ClC(O)CH}_2\text{OPh} \xrightarrow{\text{NaOH}} \text{Target Compound}
$$
Alternative Synthetic Routes and Optimization
One-Pot Morpholino Substitution and Acylation
Recent advancements suggest tandem reactions to reduce step count:
- Simultaneous NAS and Acylation : 4-Chloro-6-nitroquinoline reacts with morpholine and phenoxyacetyl chloride in a single pot under microwave irradiation.
Analytical Characterization and Validation
Critical analytical data for intermediates and the final compound include:
Challenges and Troubleshooting
Regioselectivity in Nitration
Position 6 nitration competes with positions 5 and 7. Optimization requires precise control of nitrating agent concentration and temperature.
Morpholino Substitution Efficiency
Low yields in NAS (40–60%) are mitigated using phase-transfer catalysts (e.g., TBAB) or ionic liquids.
Industrial-Scale Considerations
- Cost-Efficiency : Morpholine (≈$50/kg) and p-tolylboronic acid (≈$200/kg) dictate route selection.
- Green Chemistry : Solvent recovery (DMF, THF) and catalytic recycling (Pd) are critical for sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide serves as a building block for the development of more complex molecules. Its unique structural features allow chemists to explore various reaction pathways and synthesize derivatives that may exhibit enhanced properties or novel functionalities.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Research indicates that it may interact with specific molecular targets, modulating enzyme activity or altering receptor signaling pathways, which could have implications for drug development targeting various biological processes .
Medicine
This compound is being explored for its therapeutic potential in treating diseases such as cancer and neurological disorders. Studies have shown that compounds with similar structures exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated various quinoline derivatives, including this compound, against human myelogenous leukemia K562 cells. The compound demonstrated significant inhibitory activity, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : Research has shown that compounds related to this compound can act as inhibitors of specific enzymes involved in cancer progression. For instance, certain derivatives were found to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects.
Comparison with Similar Compounds
Research Implications
- The morpholino group in the target compound offers a balance between solubility and target engagement, distinguishing it from more lipophilic halogenated analogs.
- Further studies should explore its IC50 against specific kinases or cancer cell lines, leveraging structural insights from patent derivatives (e.g., ’s MS data for bioavailability) .
Biological Activity
N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its complex structure, featuring a morpholino group, a p-tolyl group, and a quinoline moiety, positions it as a candidate for various biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the Quinoline Core : This is achieved through cyclization reactions.
- Introduction of Morpholino and p-Tolyl Groups : These groups are added via substitution reactions.
- Acylation with Phenoxyacetyl Chloride : This final step yields the target compound under controlled conditions.
The reaction conditions are optimized for high yield and purity, utilizing techniques such as recrystallization and chromatography for purification .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors, leading to various downstream effects. For instance, it may inhibit enzyme activity or alter receptor signaling pathways, which are crucial in treating conditions such as cancer and neurological disorders .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is vital in the treatment of Alzheimer's disease .
| Compound | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibitor | Acetylcholinesterase | 2.7 | |
| PI3K Inhibitor | PI3K p110alpha | 0.58 |
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound and its analogs:
- Inhibition of VEGFR-2 : One study demonstrated that a phenoxy-containing derivative significantly reduced VEGF levels by inhibiting VEGFR-2 phosphorylation, indicating potential in antiangiogenic therapy .
- Cell Cycle Arrest : Another study found that certain derivatives arrested the cell cycle in the S phase, suggesting mechanisms for inducing apoptosis in cancer cells .
- Molecular Docking Studies : Computational studies have elucidated binding interactions between these compounds and their targets, providing insights into their mechanisms of action at a molecular level .
Q & A
Q. Optimization strategies :
- Temperature control : Higher yields are achieved by maintaining reflux conditions (e.g., 110°C in toluene for cyclization steps) .
- Solvent selection : Use of anhydrous DMF or THF minimizes side reactions during morpholino group attachment .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves by-products, while recrystallization from ethanol improves purity .
How can X-ray crystallography and SHELXL software be employed to resolve structural ambiguities in this compound?
Q. Advanced Structural Analysis
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane system) to obtain high-quality diffraction data .
- SHELXL refinement :
- Validation : Cross-check hydrogen bonding and torsion angles with similar quinoline derivatives to resolve ambiguities in acetamide orientation .
What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how can IC50 discrepancies between studies be addressed?
Advanced Biological Evaluation
Recommended assays :
- Cell viability : MTT or resazurin assays using cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
- Apoptosis detection : Annexin V/PI staining combined with caspase-3/7 activity assays .
Q. Addressing IC50 discrepancies :
- Standardize protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Validate target engagement : Perform kinase inhibition profiling (e.g., ATPase assays) to confirm mechanism-specific activity .
Which spectroscopic techniques (NMR, MS) are critical for confirming the molecular structure, and what characteristic signals should researchers expect?
Q. Basic Characterization
- 1H NMR :
- 13C NMR : Carbonyl signal at δ 168–170 ppm (amide), quinoline C-4 at δ 150 ppm .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C28H28N3O3: 454.2121) .
How does the presence of morpholino and p-tolyl groups influence the compound's pharmacokinetics, and what in silico methods predict these properties?
Q. Advanced Pharmacokinetic Analysis
- Morpholino group : Enhances solubility via hydrogen bonding but reduces membrane permeability (logP increases by ~0.5 units) .
- p-Tolyl group : Improves metabolic stability by resisting CYP450 oxidation .
Q. Prediction tools :
- SwissADME : Estimates logP, solubility, and bioavailability.
- Molinspiration : Predicts blood-brain barrier penetration and GPCR binding .
What strategies mitigate solubility challenges in biological testing, and how do solvent choices impact assay reproducibility?
Q. Advanced Experimental Design
- Co-solvents : Use cyclodextrin (e.g., HP-β-CD) or Cremophor EL to solubilize the compound in aqueous buffers .
- Sonication : Brief sonication (5–10 min) disperses aggregates in PBS (pH 7.4).
- Solvent controls : Avoid DMSO >0.1% to prevent false positives in cytotoxicity assays .
What are the common synthetic by-products, and how can chromatography techniques be optimized for their separation?
Q. Basic Purification
- By-products :
- Unreacted quinoline intermediate (Rf ~0.6 in hexane/EtOAc 3:1).
- Di-acylated side products (detected via LC-MS at m/z >500) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
